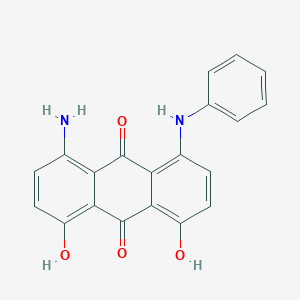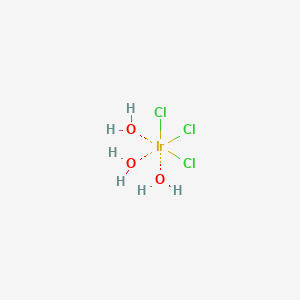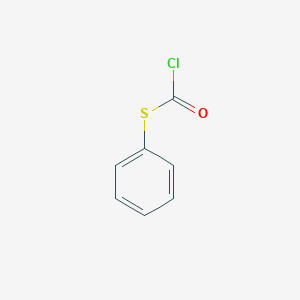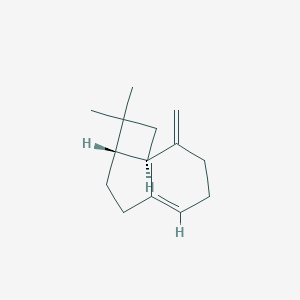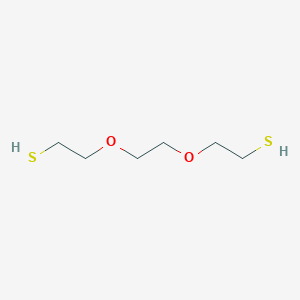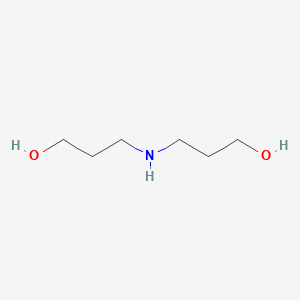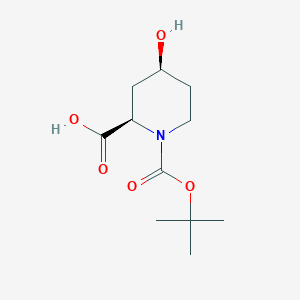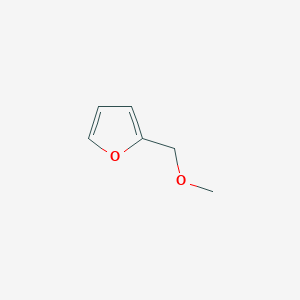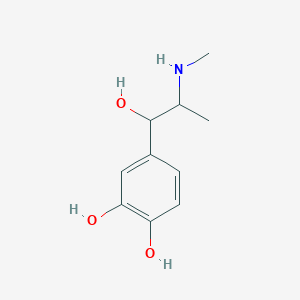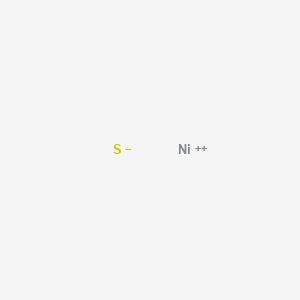
Nickel sulfide (Ni7S6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel sulfide (Ni7S6) is a chemical compound that is commonly used in various fields of research due to its unique chemical properties. It is a black solid that is insoluble in water and has a high melting point of 1200°C. Nickel sulfide is widely used in the synthesis of various materials, including nanoparticles, thin films, and composites.
Mecanismo De Acción
The mechanism of action of nickel sulfide is not fully understood. However, it is believed that nickel sulfide interacts with biological systems through its surface chemistry. The surface chemistry of nickel sulfide is dependent on its size, shape, and surface charge. Nickel sulfide nanoparticles have been shown to interact with cell membranes, leading to cell death. Additionally, nickel sulfide nanoparticles have been shown to induce oxidative stress and inflammation in cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of nickel sulfide are dependent on its size, shape, and surface charge. Nickel sulfide nanoparticles have been shown to induce oxidative stress, inflammation, and cell death in cells. Additionally, nickel sulfide nanoparticles have been shown to cause DNA damage and genotoxicity. In animal studies, nickel sulfide nanoparticles have been shown to cause lung inflammation and fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nickel sulfide in lab experiments include its unique chemical properties, its ability to be synthesized through various methods, and its wide range of applications in various fields of research. The limitations of using nickel sulfide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on nickel sulfide. One direction is the development of safer synthesis methods that reduce the potential toxicity of nickel sulfide nanoparticles. Another direction is the investigation of the potential use of nickel sulfide nanoparticles in cancer therapy. Additionally, the use of nickel sulfide in the development of new materials and environmental remediation technologies is an area of interest for future research.
Métodos De Síntesis
The synthesis of nickel sulfide can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, solvothermal synthesis, and thermal decomposition. Chemical precipitation involves the reaction of nickel salts with sulfide ions to form nickel sulfide. Hydrothermal synthesis involves the reaction of nickel salts with sulfur under high-pressure and high-temperature conditions. Solvothermal synthesis involves the reaction of nickel salts with sulfur in a solvent under high-temperature and high-pressure conditions. Thermal decomposition involves the heating of nickel compounds to high temperatures to form nickel sulfide.
Aplicaciones Científicas De Investigación
Nickel sulfide has been widely used in various fields of scientific research. In material science, nickel sulfide is used in the synthesis of nanoparticles, thin films, and composites. In environmental science, nickel sulfide is used in the removal of heavy metals from wastewater. In biomedical science, nickel sulfide is used in the development of drug delivery systems and cancer therapy.
Propiedades
Número CAS |
12503-53-6 |
|---|---|
Nombre del producto |
Nickel sulfide (Ni7S6) |
Fórmula molecular |
NiS |
Peso molecular |
90.76 g/mol |
Nombre IUPAC |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
Clave InChI |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
SMILES canónico |
[S-2].[Ni+2] |
Otros números CAS |
12503-53-6 27911-69-9 |
Números CAS relacionados |
16812-54-7 (Parent) |
Sinónimos |
Heptanickel hexasulpide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





